2,3-dihydro-1H-quinolin-4-one
Overview
Description
2,3-Dihydro-1H-quinolin-4-one is a heterocyclic organic compound with the molecular formula C9H9NO It is a derivative of quinoline and features a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-quinolin-4-one is the beta-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, smooth muscle tone, and metabolic rate.
Mode of Action
This compound acts as a beta-adrenergic blocking agent . It binds to the beta-adrenergic receptors, blocking the binding of natural neurotransmitters like adrenaline. This prevents the activation of these receptors, thereby inhibiting the physiological responses to adrenaline.
Pharmacokinetics
One study has confirmed the stability of a similar compound in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place away from fire sources and oxidizing agents . The pH of the environment can also affect the compound’s stability and action .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-quinolin-4-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important secondary messengers in cellular signaling pathways. Additionally, this compound can bind to β-adrenergic receptors, influencing cardiovascular functions . The compound’s interaction with these biomolecules highlights its potential as a therapeutic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of protein kinases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact cellular metabolism by altering the activity of metabolic enzymes . These effects underscore the compound’s potential in modulating cellular processes for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to phosphodiesterase enzymes results in their inhibition, thereby increasing cyclic nucleotide levels . Additionally, this compound can interact with β-adrenergic receptors, leading to changes in receptor activity and downstream signaling pathways . These molecular interactions contribute to the compound’s overall biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which may contribute to the observed effects over extended periods. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as improved cardiovascular function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have provided valuable insights into the compound’s safety and efficacy profile, guiding its potential use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity. The involvement of this compound in these metabolic pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it has been shown to bind to plasma proteins, which can influence its bioavailability and distribution in the body . Additionally, the compound’s localization within specific tissues and cells can affect its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1H-quinolin-4-one can be synthesized through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux can yield the desired product . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and iron(III) chloride as catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2,3-Dihydro-1H-quinolin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound has potential therapeutic applications, including as an antileishmanial agent.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2,3-Dihydro-1H-quinolin-4-one can be compared with other similar compounds, such as:
Quinoline: Lacks the dihydro and ketone functionalities, making it less reactive in certain chemical reactions.
Quinolin-4-one: Similar structure but without the dihydro functionality, affecting its chemical and biological properties.
Tetrahydroquinoline: Fully saturated version, which exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functionalities, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWPZNOVIHAWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276195 | |
Record name | 2,3-dihydro-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-36-7 | |
Record name | 2,3-dihydro-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dihydroquinolin-4(1H)-one?
A1: The molecular formula of 2,3-dihydroquinolin-4(1H)-one is C9H9NO, and its molecular weight is 147.17 g/mol.
Q2: How can 2,3-dihydroquinolin-4(1H)-ones be synthesized?
A2: Several methods exist for synthesizing 2,3-dihydroquinolin-4(1H)-ones:
- Acid-catalyzed cyclization of 2-aminochalcones: This widely employed method involves the reaction of 2-aminoacetophenone with benzaldehyde derivatives under basic conditions to form 2-aminochalcones, followed by acid-catalyzed cyclization. [, , , , , , ]
- Palladium-catalyzed carbonylative cyclization: This method utilizes palladium catalysts and carbon monoxide to construct the dihydroquinolinone ring from N-(2-pyridyl)sulfonyl (N-SO2Py)-2-iodoanilines and terminal alkenes. [, ]
- Silver(I) triflate catalyzed synthesis: This mild and efficient one-pot procedure involves reacting o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate. []
- Tetrazole 5-acetic acid catalyzed synthesis: This method utilizes 1H-Tetrazole 5-acetic acid (TAA) as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from 2’-aminoacetophenone under solvent-free conditions. []
- Other methods: Alternative synthetic approaches include the use of silica chloride, zirconyl nitrate, antimony trichloride, and indium(III) chloride as catalysts. [, , , , ]
Q3: What spectroscopic data are useful for characterizing 2,3-dihydroquinolin-4(1H)-ones?
A3: NMR spectroscopy (both 1H and 13C), IR spectroscopy, and mass spectrometry are commonly employed for characterizing these compounds. [, ] X-ray crystallography can also be used to determine the relative stereochemistry of 2,3-dihydroquinolin-4(1H)-one derivatives. []
Q4: What are some common chemical transformations of 2,3-dihydroquinolin-4(1H)-ones?
A4: 2,3-dihydroquinolin-4(1H)-ones can undergo various transformations, including:
- Halogenation: These compounds readily undergo regioselective and stereoselective α-halogenation at the 3-position using reagents like iodine or pyridinium perbromide. [, ]
- Suzuki-Miyaura cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable the introduction of aryl groups at the 6- and 8-positions of 2,3-dihydroquinolin-4(1H)-ones. []
- Oxidation: Treatment with thallium(III) p-tolylsulfonate or iodine can oxidize 2,3-dihydroquinolin-4(1H)-ones to the corresponding quinolin-4(1H)-ones or 4-methoxyquinolines, respectively. [, , ]
- Dehydrosulfonylation: 2-aryl-3-bromo-1-methanesulfonyl-2,3-dihydroquinolin-4(1H)-ones can undergo dimethyl sulfoxide (DMSO)-promoted dehydrosulfonylation to yield 2-aryl-3-bromoquinolin-4(1H)-ones. []
Q5: How do substituents on the 2,3-dihydroquinolin-4(1H)-one scaffold affect its reactivity?
A5: The nature and position of substituents can significantly influence the reactivity of the dihydroquinolinone core. For instance, electron-donating groups generally enhance reactivity towards electrophilic attack, while electron-withdrawing groups have the opposite effect. The presence of bulky substituents at the 2-position can hinder certain reactions due to steric hindrance. [, , ]
Q6: What are the known biological activities of 2,3-dihydroquinolin-4(1H)-ones?
A6: 2,3-Dihydroquinolin-4(1H)-ones exhibit a broad spectrum of biological activities, including:
- Anticancer activity: Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some showing selectivity for cancer cells over normal cells. []
- Antifungal activity: Many 2,3-dihydroquinolin-4(1H)-one derivatives, particularly those containing semicarbazone moieties, display promising antifungal activity against various fungal strains. [, ]
- Antioxidant activity: Certain derivatives exhibit potent free radical scavenging ability, making them potential candidates for antioxidant therapies. []
- Antibacterial activity: Some 4-alkoxy-2-arylquinoline derivatives, synthesized from 2,3-dihydroquinolin-4(1H)-one precursors, show promising activity against Mycobacterium smegmatis, suggesting potential as antituberculosis agents. []
Q7: Are there any known drug candidates or pharmaceuticals based on the 2,3-dihydroquinolin-4(1H)-one scaffold?
A7: While no currently marketed drugs are solely based on the 2,3-dihydroquinolin-4(1H)-one core, this scaffold serves as a crucial building block in several drug discovery programs, particularly in anticancer and antimicrobial research. [, ]
Q8: What are the limitations of using 2,3-dihydroquinolin-4(1H)-ones as therapeutic agents?
A8: Despite their promising biological activities, several challenges need to be addressed before 2,3-dihydroquinolin-4(1H)-ones can be developed into viable therapeutics:
Q9: What are some other potential applications of 2,3-dihydroquinolin-4(1H)-ones beyond medicinal chemistry?
A9: Apart from their therapeutic potential, 2,3-dihydroquinolin-4(1H)-ones hold promise in diverse fields:
- Fluorescent probes: Derivatives exhibiting solvatochromic fluorescence emission properties show potential as sensors for specific analytes, such as fluoride ions. []
- Catalysts: The inherent chirality of certain 2,3-dihydroquinolin-4(1H)-ones makes them attractive candidates for developing chiral catalysts for asymmetric synthesis. []
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